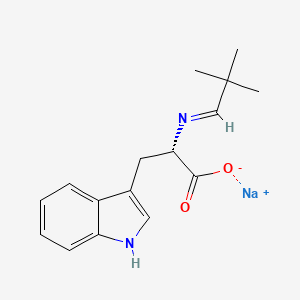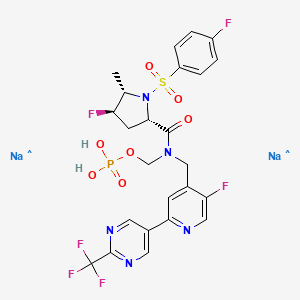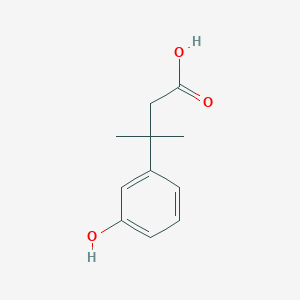
3-(3-Hydroxyphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Reformatsky reaction, which utilizes an indium-mediated sonochemical process . This method is advantageous due to its efficiency and the mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of laboratory methods. The Reformatsky reaction, for instance, can be scaled up with appropriate modifications to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-(3-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit vasodilatory activity by relaxing blood vessels, likely through the release of nitric oxide by the endothelial layer . This mechanism is crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxyphenyl)propionic acid: A structurally similar compound with a propionic acid backbone.
3-Hydroxyphenylacetic acid: Another related compound with an acetic acid backbone.
Uniqueness
3-(3-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its methylbutanoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Clave InChI |
GNNXKLVIFOXFOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


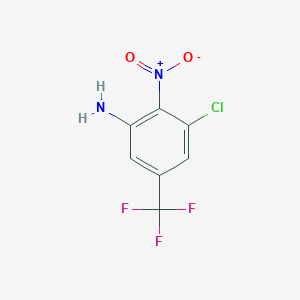
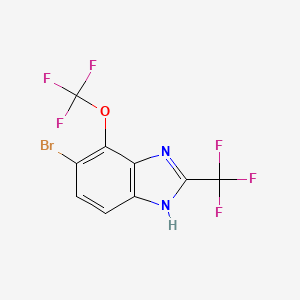
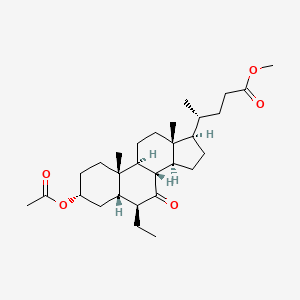
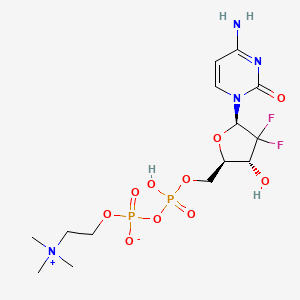

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
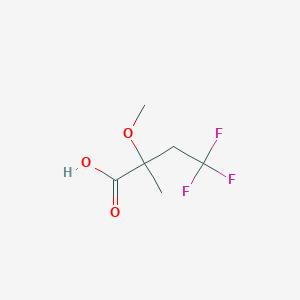
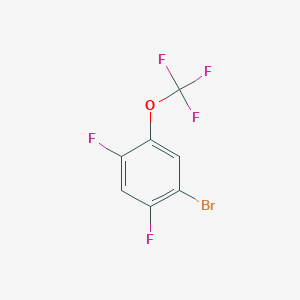
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

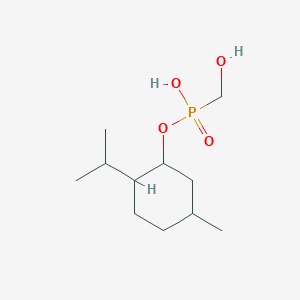
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
